Phosphocitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

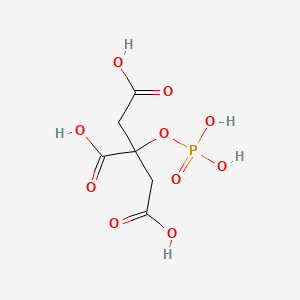

Phosphocitrate, also known as this compound, is a useful research compound. Its molecular formula is C6H9O10P and its molecular weight is 272.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Osteoarthritis Treatment

Phosphocitrate has been extensively studied for its role in inhibiting osteoarthritis, particularly in animal models such as Hartley guinea pigs. The following table summarizes key findings from various studies:

In these studies, this compound demonstrated a dual mechanism: it inhibited the calcification associated with osteoarthritis while also promoting the health of cartilage through the stimulation of extracellular matrix production.

Calcification Inhibition

This compound's primary role as a calcification inhibitor makes it relevant for various conditions characterized by unwanted calcification, such as:

- Soft Tissue Calcification : PC has been shown to prevent soft tissue calcification without significant toxicity, making it a candidate for treating conditions like vascular calcification.

- Crystal-Induced Damage : It inhibits cell membrane damage caused by calcium crystals, thereby protecting joint tissues from degeneration due to crystal deposition .

Cosmetic Applications

This compound has also found applications in the cosmetic industry, particularly in formulations aimed at treating skin conditions related to dystrophic calcification. Its incorporation into skin care products can provide benefits such as:

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound can help alleviate skin conditions exacerbated by inflammation.

- Moisturization : When formulated with liposomes or emulsions, this compound can enhance skin hydration while minimizing irritation often caused by traditional surfactants .

Case Study 1: this compound in Osteoarthritis Management

A study conducted on Hartley guinea pigs demonstrated that treatment with this compound significantly reduced histological scores of cartilage degeneration by 46% compared to untreated controls. The study highlighted the compound's ability to modulate gene expression related to cartilage health and inflammation .

Case Study 2: Cosmetic Formulation with this compound

Research focusing on cosmetic applications indicated that this compound could be effectively utilized in mild surfactant formulations aimed at individuals with sensitive skin conditions such as atopic dermatitis. The study emphasized the importance of using gentler ingredients to avoid barrier disruption .

Propriétés

Numéro CAS |

2565-87-9 |

|---|---|

Formule moléculaire |

C6H9O10P |

Poids moléculaire |

272.1 g/mol |

Nom IUPAC |

2-phosphonooxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H9O10P/c7-3(8)1-6(5(11)12,2-4(9)10)16-17(13,14)15/h1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) |

Clé InChI |

XTRHYDMWPCTCKN-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |

Key on ui other cas no. |

2565-87-9 |

Synonymes |

phosphocitrate phosphocitric acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.